tert-Butyl 2-(6-chloro-9H-purin-9-yl)acetate is a chemical compound with the molecular formula C11H13ClN4O2 and a molecular weight of 268.7 g/mol. This compound is categorized as a purine derivative, which is significant in various biochemical processes. It is primarily utilized in research and development within the fields of chemistry and biology, particularly for its potential therapeutic applications.
The compound is classified under purine derivatives, which are known for their roles in biological systems, especially in nucleic acid metabolism. The source of this compound typically includes synthetic routes that involve the reaction of 6-chloropurine with tert-butyl bromoacetate, often conducted in organic solvents like dimethylformamide (DMF) in the presence of bases such as potassium carbonate.
The synthesis of tert-Butyl 2-(6-chloro-9H-purin-9-yl)acetate generally follows these steps:
This method can be scaled for industrial production by optimizing conditions such as temperature, solvent choice, and reaction time to achieve higher yields and purity .
tert-Butyl 2-(6-chloro-9H-purin-9-yl)acetate is involved in several chemical reactions:
The mechanism of action for tert-Butyl 2-(6-chloro-9H-purin-9-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine atom and the ester group significantly influences its binding affinity and reactivity. This compound may inhibit or activate certain biochemical pathways based on its structural characteristics, potentially leading to therapeutic effects .
Relevant data indicate that handling this compound requires safety precautions due to potential skin and eye irritation, as well as inhalation hazards.
tert-Butyl 2-(6-chloro-9H-purin-9-yl)acetate has numerous applications in scientific research:
The core synthetic approach for tert-butyl 2-(6-chloro-9H-purin-9-yl)acetate (CAS 153164-54-6) relies on regioselective N-9 alkylation of 6-chloropurine. This exploits the heightened nucleophilicity of the purine's N-9 position compared to N-7, which is sterically and electronically disfavored for alkylation. The predominant method involves reacting 6-chloropurine with tert-butyl bromoacetate under basic conditions, facilitating an SN2 displacement where the purine anion attacks the electrophilic α-carbon of the alkyl halide [7].
A significant challenge is minimizing N-7 regioisomer formation. Research demonstrates that polar aprotic solvents (e.g., DMF, DMSO) favor N-9 selectivity due to enhanced anion solvation and reduced steric hindrance at N-9. For example, reactions in DMF yield N-9:N-7 ratios exceeding 9:1, while prolonged heating can isomerize residual N-7 adducts to the thermodynamically stable N-9 product [7]. Alternative strategies employ Mitsunobu conditions using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh3) to couple 6-chloropurine with tert-butyl hydroxyacetate. This method avoids alkyl halides and leverages in situ phosphonium salt formation to activate the alcohol, achieving moderate N-9 selectivity (typically ~4:1 α/β anomer ratio) but requires chromatographic separation [3].
Table 1: Nucleophilic Alkylation Strategies for tert-Butyl 2-(6-chloro-9H-purin-9-yl)acetate
Method | Reagents/Conditions | N-9:N*-7 Ratio | Key Advantage | Limitation |
---|---|---|---|---|
Halogen Displacement | 6-Chloropurine, tert-Butyl bromoacetate, Base, DMF/DMSO, RT-80°C | 9:1 to >19:1 | High regioselectivity, Scalable | Requires isomerization for high purity |
Mitsunobu Coupling | 6-Chloropurine, tert-Butyl hydroxyacetate, PPh3, DIAD, THF, 0°C-RT | ~4:1 (α/β anomers) | Avoids alkyl halides | Low regioselectivity, Costly reagents |
Solvent and base choice critically impact yield, regioselectivity, and reaction kinetics. Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are optimal solvents due to their high polarity, which facilitates dissolution of ionic intermediates and enhances reaction rates. DMSO offers marginally higher boiling points suitable for elevated-temperature reactions but poses greater purification challenges compared to DMF [7].
Base selection governs deprotonation efficiency of 6-chloropurine. Moderately strong inorganic bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are preferred, balancing sufficient nucleophilicity generation with minimized ester hydrolysis side reactions. For instance, K2CO3 in DMF at 25–50°C achieves 70–85% conversion with <5% diester byproduct formation. Stronger bases (e.g., sodium hydride) risk promoting competing Claisen condensation of the ester or purine ring degradation. Tertiary amines like triethylamine offer milder conditions but suffer from slower kinetics and lower yields (~50–60%) due to incomplete deprotonation [3] [7].
Table 2: Influence of Solvent and Base on Alkylation Efficiency
Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Observations |
---|---|---|---|---|---|
DMF | K2CO3 | 25–50 | 24–48 | 70–85 | Optimal balance of yield and regioselectivity |
DMSO | Cs2CO3 | 60–80 | 12–24 | 75–90 | Faster kinetics; harder solvent removal |
THF | Triethylamine | 40–60 | 48–72 | 50–60 | Incomplete conversion; low N-9 selectivity |
ACN | DBU | 25 | 24 | 40–55 | Significant diester byproduct formation (~15%) |
Translating laboratory synthesis to industrial production faces hurdles in purification, cost management, and process control:
Table 3: Scalability Challenges and Mitigation Strategies
Challenge | Industrial Impact | Mitigation Strategy | Trade-off |
---|---|---|---|
N-7 Regioisomer Removal | Lowers product purity; requires costly chromatography | Acidification-pH workup & crystallization | 10–15% Yield loss; moderate purity (90–95%) |
tert-Butyl bromoacetate hydrolysis | Batch failure; corrosion | Cold-chain logistics (2–8°C); stabilized packaging | 20–30% Cost increase |
Reaction Exothermicity | Thermal runaway risk; decomposition | Sub-zero reactor cooling; controlled reagent dosing | Higher energy consumption |
Halogenated Waste Streams | Environmental compliance costs | Enzymatic alkylation using hydroxyacetate derivatives | Limited scalability; high enzyme costs |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1